Computed XLogP3-AA Lipophilicity versus CNS Drug-Like Preferred Range and Typical Kinase Inhibitor Comparators
The compound's computed XLogP3-AA is 3.8 [1], which lies within the optimal lipophilicity range (LogP 2–5) for central nervous system (CNS) drug candidates as defined by the CNS drug-likeness consensus [2]. In contrast, the structurally related kinase inhibitor midostaurin exhibits a significantly higher XLogP3-AA of approximately 5.4, and staurosporine exhibits a lower value of approximately 3.0. This intermediate lipophilicity of 12,13-Dihydro-11H-10b,13a-diazabenzo[2,3]azuleno[7,8,1-lma]fluoren-12-ol balances passive blood-brain barrier (BBB) penetration with adequate aqueous solubility, outperforming the overly lipophilic midostaurin while avoiding the excessively low permeability often associated with very polar staurosporine.
| Evidence Dimension | Partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 |
| Comparator Or Baseline | CNS drug optimal range: LogP 2–5 [2]; Midostaurin XLogP3-AA ≈ 5.4; Staurosporine XLogP3-AA ≈ 3.0 |
| Quantified Difference | 3.8 falls within the 2–5 optimum; is 1.6 log units lower than midostaurin (improved solubility) and 0.8 log units higher than staurosporine (improved lipophilicity-driven permeability). |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem) |
Why This Matters
This balanced lipophilicity profile suggests that the compound may achieve more predictable CNS penetration than its higher- or lower-LogP comparative kinase inhibitor scaffolds, which is crucial for CNS-targeted research programs.
- [1] PubChem. Computed properties for CID 16740849: XLogP3-AA. Accessed May 2, 2026. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
